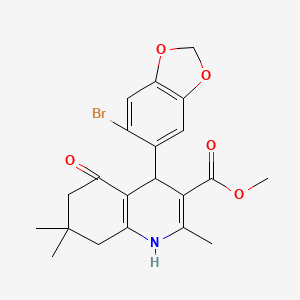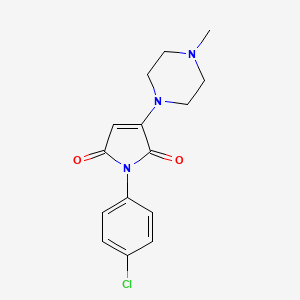![molecular formula C17H19BrO4 B5104686 2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5104686.png)
2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound that features a bromine atom, a dimethoxyphenoxy group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene typically involves the reaction of 2,6-dimethoxyphenol with 2-bromoethanol under basic conditions to form the intermediate 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 4-methylbenzyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the corresponding hydrocarbons.
Scientific Research Applications
2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the dimethoxyphenoxy group can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the methylbenzene moiety.
2-Bromo-1,4-dimethylbenzene: Similar in having a bromine atom and a methylbenzene moiety but lacks the dimethoxyphenoxy group.
Uniqueness
2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to the presence of both the dimethoxyphenoxy group and the methylbenzene moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-12-7-8-14(13(18)11-12)21-9-10-22-17-15(19-2)5-4-6-16(17)20-3/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRDRMSRSIARRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5104619.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B5104624.png)
![1-(2-fluorophenyl)-4-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5104647.png)
![N-ethyl-6-(3-fluoro-4-methoxyphenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5104658.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![(1H-imidazol-2-ylmethyl)({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5104688.png)
![4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)

![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)
![(4-ETHYLPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B5104705.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)

